molecular formula C17H15NO2S B2770564 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1235223-02-5

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2770564
CAS No.: 1235223-02-5
M. Wt: 297.37
InChI Key: QGJSQGAPMWEGRS-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a synthetic compound that features a benzofuran core, a thiophene ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The thiophene ring can be introduced through a series of reactions, including halogenation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The cyclopropyl group can influence the compound’s pharmacokinetic properties, such as its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(thiophen-2-ylmethyl)benzofuran-2-carboxamide
  • N-cyclopropyl-N-(furan-3-ylmethyl)benzofuran-2-carboxamide
  • N-cyclopropyl-N-(thiophen-3-ylmethyl)benzothiophene-2-carboxamide

Uniqueness

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is unique due to the specific combination of its structural features. The presence of the benzofuran core, thiophene ring, and cyclopropyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-17(16-9-13-3-1-2-4-15(13)20-16)18(14-5-6-14)10-12-7-8-21-11-12/h1-4,7-9,11,14H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJSQGAPMWEGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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